

Physicochemical properties of N2,N2-Dimethylguanosine

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Compound of Interest

Compound Name: **N2,N2-Dimethylguanosine**

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An In-depth Technical Guide to the Physicochemical Properties of **N2,N2-Dimethylguanosine**

Introduction

N2,N2-Dimethylguanosine (m^2_2G) is a post-transcriptionally modified nucleoside, a derivative of guanosine with two methyl groups attached to the exocyclic amine at position 2.[1][2] This modification is found in various RNA molecules, particularly transfer RNAs (tRNAs), across eukaryotes, bacteria, and archaea.[3][4] Its presence is crucial for ensuring the structural stability and proper function of tRNA during translation.[3][5] **N2,N2-Dimethylguanosine** has also garnered interest as a potential biomarker for conditions such as kidney disease and certain types of cancer.[6][7][8] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its biological significance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **N2,N2-Dimethylguanosine** are essential for its application in research and drug development. These properties influence its solubility, stability, and biological interactions.

Table 1: Summary of Physicochemical Properties of **N2,N2-Dimethylguanosine**

Property	Value	Source
Molecular Formula	<chem>C12H17N5O5</chem>	[1] [2]
Molecular Weight	311.29 g/mol	[1] [2]
CAS Number	2140-67-2	[1] [9]
Physical State	Solid	[1] [6]
Melting Point	235 - 236 °C	[1] [6]
Boiling Point	Not Available	[6]
Water Solubility	Insoluble	[5]
Other Solubilities	DMSO: 62 mg/mL; Ethanol: Insoluble	[5]
logP (Octanol/Water)	Not Available	[6]
pKa	Data not available; studies on related compounds suggest that methylation affects pKa values which in turn influences base-pairing preferences. [10] [11]	

Experimental Protocols

The determination of physicochemical properties is fundamental to chemical characterization. While specific experimental data for **N2,N2-Dimethylguanosine** is compiled from various databases, the following sections describe generalized, adaptable protocols for key property measurements.

Determination of Melting Point

The melting point provides a sharp indication of a substance's purity.

- Apparatus: Digital melting point apparatus or Thiele tube, capillary tubes, thermometer.
- Procedure:

- A small, finely powdered sample of **N2,N2-Dimethylguanosine** is packed into a capillary tube.
- The tube is placed in the heating block of the apparatus.
- The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature nears the expected melting point.
- The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.[12]

Determination of Solubility

Solubility data is critical for preparing solutions for biological assays and formulations.

- Apparatus: Analytical balance, vortex mixer, test tubes, various solvents (e.g., water, DMSO, ethanol).
- Procedure:
 - A precise amount of **N2,N2-Dimethylguanosine** (e.g., 5 mg) is weighed and placed into a test tube.
 - A measured volume of a solvent (e.g., 1 mL) is added.
 - The mixture is agitated vigorously with a vortex mixer for several minutes.
 - The solution is visually inspected for undissolved solids. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined via HPLC or UV-Vis spectroscopy to establish the solubility limit.[12]

Determination of Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The HPLC method is a common approach.

- Apparatus: Ultra-High-Pressure Liquid Chromatography (UHPLC) system with a C18 column and a photodiode array detector.
- Procedure:
 - The UHPLC system is calibrated using a series of reference compounds with known logP values.
 - An isocratic mobile phase (e.g., a mixture of acetonitrile and water) is used to elute the test compound.[13]
 - The retention time of **N2,N2-Dimethylguanosine** is measured.
 - The logP is calculated by correlating its retention time with the calibration curve generated from the reference compounds.[13]

Determination of Acid Dissociation Constant (pKa)

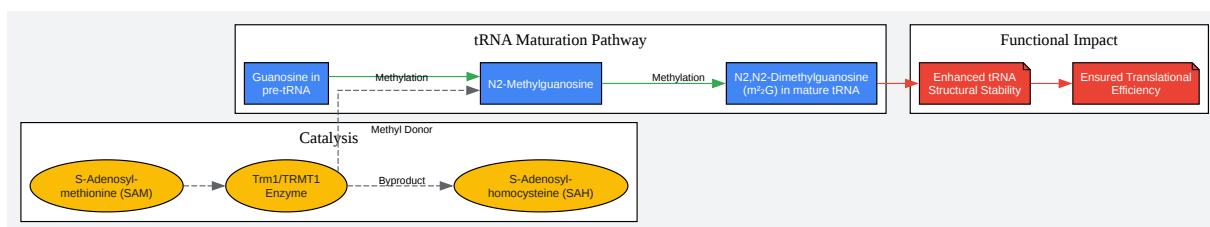
The pKa value indicates the extent of ionization of a molecule at a given pH, affecting its solubility and ability to cross biological membranes.

- Apparatus: UV-Vis spectrophotometer, pH meter, automatic titrator.
- Procedure:
 - A solution of **N2,N2-Dimethylguanosine** is prepared in water or a co-solvent.
 - The solution is titrated with a standardized acid or base.
 - The UV spectrum (210–400 nm) is recorded at regular pH intervals throughout the titration.
 - The pKa is determined by plotting the change in UV absorbance against the pH; the inflection point of this curve corresponds to the pKa. This method is effective for compounds with a chromophore near the ionization center.[13]

Biological Role and Signaling Pathways

N2,N2-Dimethylguanosine is not a signaling molecule in the classical sense but rather a critical structural component of tRNA. Its formation is a key step in tRNA maturation.

The enzyme **N2,N2-dimethylguanosine** tRNA methyltransferase (Trm1 in yeast, TRMT1 in humans) catalyzes the transfer of two methyl groups from the donor S-adenosylmethionine (SAM) to the guanosine at specific positions in tRNA, such as G26.[4][5] This modification is vital for stabilizing the tRNA's L-shaped tertiary structure, which is essential for efficient and accurate protein synthesis.[5] The dimethylation at the N2 position sterically hinders the formation of the canonical Watson-Crick base pair with cytosine (G-C) but does not prevent non-canonical base pairing with uracil (G-U) or adenosine (G-A).[3] This modulation of base-pairing properties contributes to the correct folding and stability of the tRNA molecule.[3]



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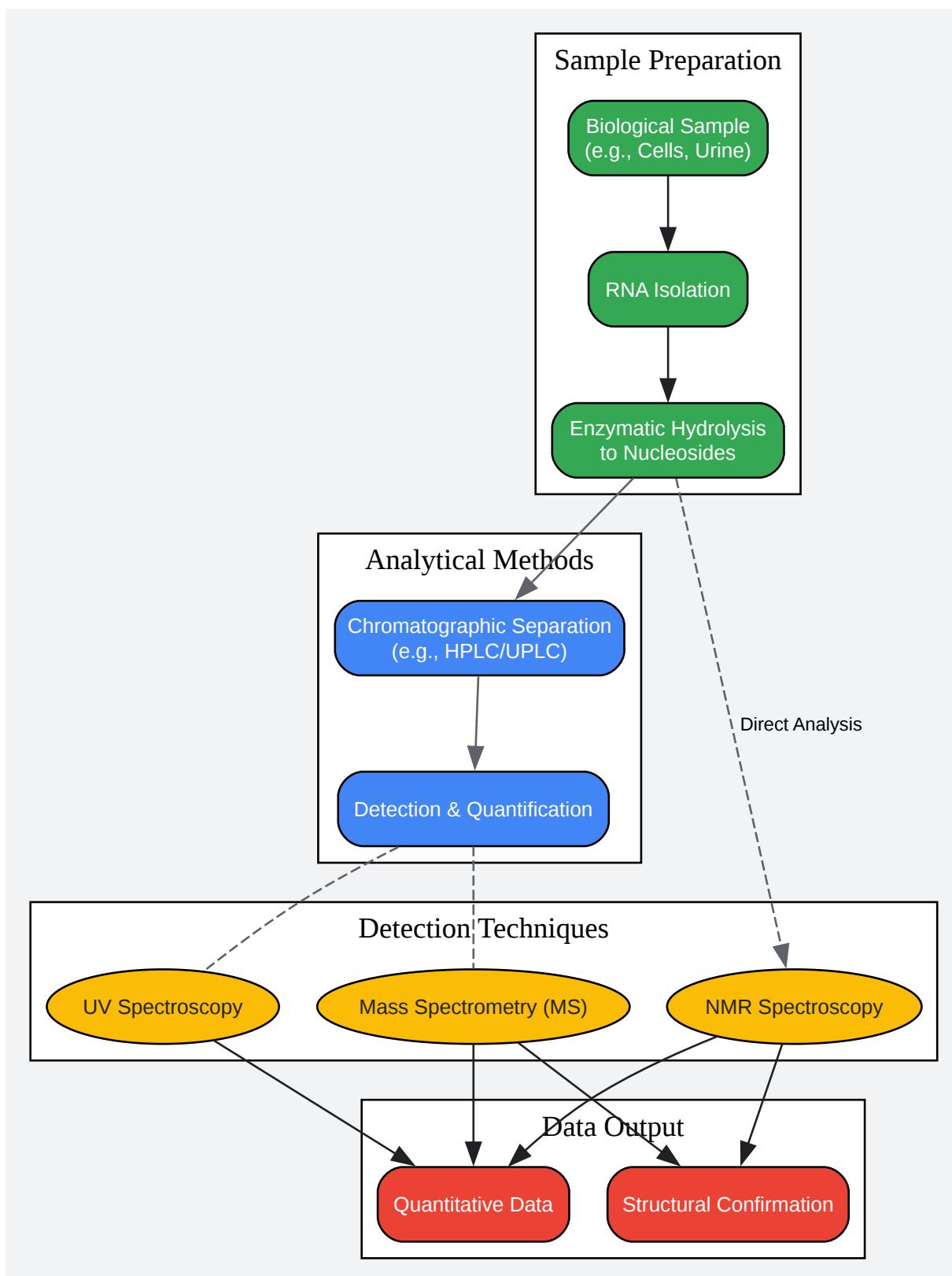
Diagram 1: Enzymatic formation and functional role of **N2,N2-Dimethylguanosine** in tRNA.

Experimental and Analytical Workflow

The study of **N2,N2-Dimethylguanosine**, whether for quantifying its presence in biological samples or for detailed characterization, follows a structured workflow. This involves sample preparation, separation, and detection using advanced analytical techniques.

The general workflow begins with the isolation of RNA from biological samples, followed by enzymatic hydrolysis to release the individual nucleosides. The resulting mixture is then typically analyzed using separation techniques like High-Performance Liquid Chromatography (HPLC). Detection and quantification are achieved using mass spectrometry (LC-MS) or UV

detectors. For broader metabolic profiling, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify **N2,N2-Dimethylguanosine** within a complex mixture of metabolites.

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*Diagram 2: General workflow for the analysis of **N2,N2-Dimethylguanosine** from biological samples.*

Conclusion

N2,N2-Dimethylguanosine is a modified nucleoside of significant biological importance. Its physicochemical properties, particularly its solid-state nature, melting point, and solubility profile, are foundational for its handling and study. The presence of this molecule is essential for maintaining the structural integrity of tRNA, thereby ensuring the fidelity of protein synthesis. The analytical workflows detailed here provide a robust framework for its detection and quantification, which is crucial for ongoing research into its roles in cellular physiology and its potential as a clinical biomarker.

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